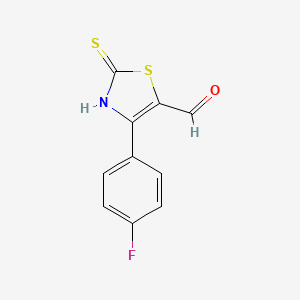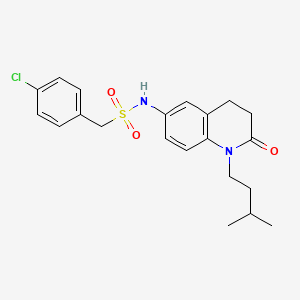![molecular formula C22H20ClFN2O3 B3009633 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-08-1](/img/structure/B3009633.png)
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. For instance, paper describes the synthesis of uracil-annulated heteroazulenes, which are isoelectronic with 5-dezazaflavin. These compounds were synthesized and their structural characteristics were elucidated using X-ray crystal analysis and molecular orbital (MO) calculations. Similarly, paper discusses the alkylation of dipyrimidine derivatives, which results in the formation of dimethyl derivatives. These processes involve the use of different alkylating agents and conditions, which could be relevant for the synthesis of the compound , as it may involve similar alkylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography and MO calculations in paper . These techniques provide detailed information about the three-dimensional arrangement of atoms within a molecule and the electronic properties that can affect its reactivity and interactions with other molecules. Although the exact structure of "7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is not provided, similar analytical methods would likely be used to determine its structure.
Chemical Reactions Analysis
The reactivity of related compounds has been investigated, particularly in the context of their interactions with nucleophiles. Paper reports that the introduction of nucleophiles to the synthesized heteroazulenes results in regio-isomer formation, which is dependent on the type of nucleophile used. Additionally, the photo-induced oxidation reactions of these compounds toward alcohols under aerobic conditions were studied, demonstrating their potential as oxidizing agents. These findings suggest that the compound may also exhibit interesting reactivity with nucleophiles and could potentially function as an oxidizing agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been characterized to some extent. For example, the stability of the cations described in paper is quantified by their pKR+ values, and their electrochemical reduction potentials were measured using cyclic voltammetry. These properties are important for understanding the behavior of the compounds in different environments and could provide insights into the properties of "this compound", such as its stability, reactivity, and potential applications.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Methods : A study by Vydzhak and Panchishyn (2010) details the synthesis of derivatives of this compound, demonstrating a route that provides a wide range of such derivatives. This synthesis is significant for developing new compounds with potentially varied applications (Vydzhak & Panchishyn, 2010).
Applications in Material Science
- Photoluminescent Properties : Lei et al. (2016) researched compounds with similar structures, highlighting their stimulus-responsive fluorescent properties. These properties are crucial for applications in material science, especially in developing new types of sensors or imaging materials (Lei et al., 2016).
- Electron Transport in Solar Cells : In the field of solar energy, Hu et al. (2015) investigated the use of a related n-type conjugated polyelectrolyte for electron transport in polymer solar cells. This study highlights the potential of using such compounds in renewable energy technologies (Hu et al., 2015).
Applications in Organic Electronics
- Light-Emitting Devices : Luo et al. (2015) synthesized derivatives for use in standard-red organic light-emitting devices. Their research underscores the compound's utility in developing advanced display technologies (Luo et al., 2015).
Other Applications
- Antimicrobial Activity : Ghorab et al. (2017) synthesized derivatives and evaluated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3/c1-12-10-17-15(11-16(12)23)20(27)18-19(13-4-6-14(24)7-5-13)26(9-8-25(2)3)22(28)21(18)29-17/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLFMDDLZHTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

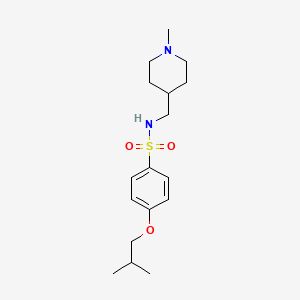
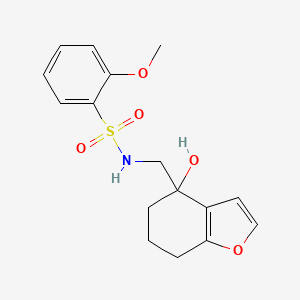
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)

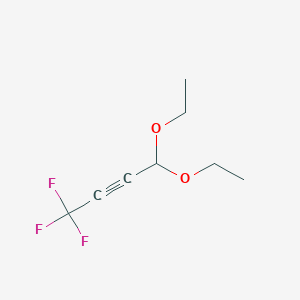

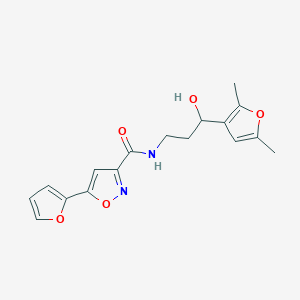
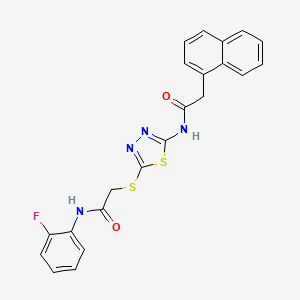
![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)
![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)
